
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as VU6007471, is a small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties in preclinical studies.
作用机制
The mechanism of action of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of PDE10A enzyme activity. PDE10A is known to regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers involved in neurotransmitter signaling. By inhibiting PDE10A, 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide increases the levels of cAMP and cGMP, leading to enhanced neurotransmitter signaling and improved cognitive function.
Biochemical and Physiological Effects:
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and increase locomotor activity in animal models of neurological disorders. 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to modulate the levels of various neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in the regulation of mood, cognition, and movement.
实验室实验的优点和局限性
One of the major advantages of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its selectivity for PDE10A enzyme inhibition, which reduces the risk of off-target effects. 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to exhibit good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, one of the limitations of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a therapeutic agent. One possible direction is the investigation of its efficacy in combination with other drugs for the treatment of neurological disorders. Another direction is the development of more potent and selective PDE10A inhibitors based on the structure of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. Additionally, the potential use of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a tool for studying the role of PDE10A in neurotransmitter signaling and neurological disorders warrants further investigation.
合成方法
The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with 3-chlorobenzoyl chloride to form the intermediate 3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with cyclohexylamine in the presence of a base to yield the final product, 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide.
科学研究应用
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of neurotransmitter signaling in the brain. This makes 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide a potential candidate for the treatment of various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
属性
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-22-18(12-16)13-19(23(28)26-22)15-27(21-8-3-2-4-9-21)24(29)17-6-5-7-20(25)14-17/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIAIPVJNVDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

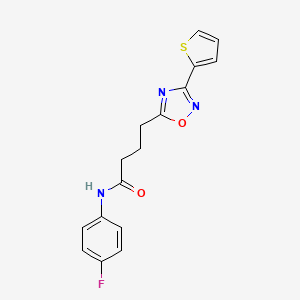
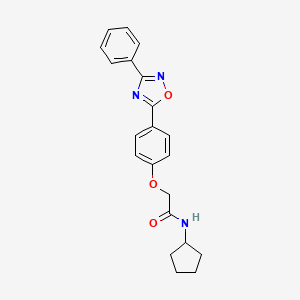
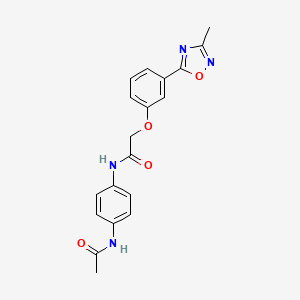
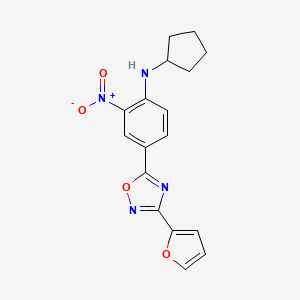
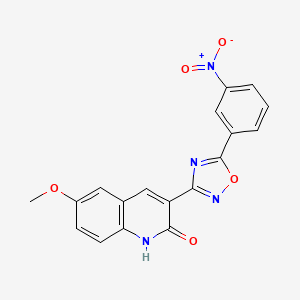
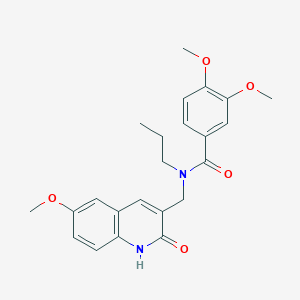

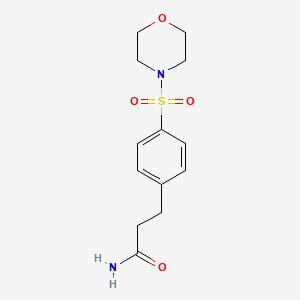
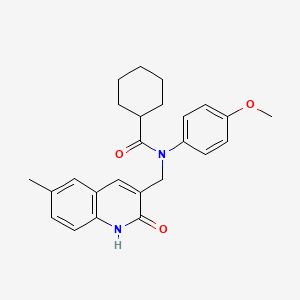




![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)